6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile - 451459-19-1

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile

Catalog Number: EVT-3179059
CAS Number: 451459-19-1
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A practical and scalable synthesis of 6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile is described starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate. [] The synthesis involves six steps:

This synthetic route provides an efficient way to access 6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile with a 27% overall yield from 4-nitro-3-(trifluoromethyl)phenol. []

Applications
  • Selective Androgen Receptor Modulators: 6-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate synthesized from 6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile, is used in the development of selective androgen receptor modulators. [] These modulators have potential applications in treating various conditions, including muscle wasting, osteoporosis, and prostate cancer.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits good plasma exposure and sufficient blood-brain barrier penetration in rats, enabling evaluation of its pharmacological properties. [] Notably, 7w demonstrates significant effects in rodent models of schizophrenia without causing undesirable central nervous system side effects. []

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: This compound, SSR504734, serves as a starting point for designing novel glycine transporter 1 (GlyT1) inhibitors. [] Researchers aimed to enhance the inhibitory activity of this compound. []

Trifluoromethyl-thieno[2,3-b]pyridine-2-carboxamide Derivatives (3a-h)

Compound Description: This series of novel compounds was synthesized and evaluated for anticancer activity. [] Among them, compounds 3a and 3c displayed promising results against four human cancer cell lines (HeLa, COLO 205, HepG2, and MCF7) compared to 5-fluorouracil. []

4-[5-(Pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile

Compound Description: This compound, also known as Torsemide, is a loop diuretic. [, ] A novel three-step synthesis utilizing a copper catalyst was developed for its production. [] This method offers a simplified approach with easy processing and higher product purity, making it suitable for industrial-scale production. []

2-Chloro-4-(trifluoromethyl)pyridine

Compound Description: This compound has undergone extensive spectroscopic analysis, including FT-IR, FT-Raman, 13C NMR, and 1H NMR. [, ] Theoretical calculations using DFT methods (B3LYP and LSDA) with a 6-311++G(d,p) basis set were employed to investigate its molecular structure, vibrational frequencies, and thermodynamic properties. [, ] Furthermore, its nonlinear optical (NLO) behavior, electric dipole moment (μ), hyperpolarizability (β), and molecular electrostatic potential (MEP) were also studied. [, ]

Relevance: This compound serves as a fundamental building block for synthesizing various heterocyclic compounds. [] Its structural similarity to 6-methyl-4-trifluoromethyl-pyridine-2-carbonitrile, differing only in the 2-position substituent (chlorine vs. nitrile) and the presence of a methyl group in the target compound, highlights its potential as a precursor for synthesizing analogs of the target compound.

2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile

Compound Description: This compound represents a key intermediate in synthesizing selective androgen receptor modulators. [] A practical and scalable six-step synthesis (five steps from tert-butyl acetoacetate) was developed for this compound, featuring a Nenitzescu reaction and achieving a 27% overall yield. []

N-Substituted 2-Methyl-4-trifluoromethyl-5-thiazole Carboxamides

Compound Description: This series comprises seven novel compounds synthesized and evaluated for their fungicidal activity. [] The compounds were synthesized by reacting 2-methyl-4-trifluoromethyl-5-thiazole chloride with various aniline or amino pyridine derivatives. [] Results from preliminary bioassays indicated that these compounds exhibit inhibition rates ranging from 72.60% to 91.78% against Pellicularia sasakii at a concentration of 50 μg/mL, with compound 6a demonstrating the highest potency. []

2”-Amino-4”-[2-(4’-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6”-aryl-4”-H-pyran-3”-carbonitrile Derivatives (4a-4l)

Compound Description: These novel cyanopyrans were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. [] Some of these compounds demonstrated moderate activity at a concentration of 50 μg/mL. []

2-Amino-4-(trifluoromethyl)pyridine

Compound Description: The invention describes a novel process for preparing methyl 2-amino-4-trifluoromethylpyridines. [] Specifically, it involves reacting a compound of general formula II with ammonia in the presence of a hydrophilic ether. [] This method enables the de-halogenation of a compound represented by formula I to produce the desired 2-amino-4-trifluoromethyl pyridine or its salt. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29) and (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: These compounds act as P2X7 antagonists and exhibit robust P2X7 receptor occupancy at low doses in rats. [] Compound 29 has an ED50 of 0.06 mg/kg while compound 35 has an ED50 of 0.07 mg/kg in rats. [] Compound 35, with superior solubility and tolerability in preclinical species, was chosen as a clinical candidate for phase I trials to evaluate its safety and tolerability in healthy human subjects. [] This paves the way for proof-of-concept studies investigating its potential in treating mood disorders. []

Methyl (±)-4,7-Dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate (Compound 1)

Compound Description: This compound is a novel dihydropyridine calcium blocker. [] Electrochemical oxidation of compound 1 in methanol and acetonitrile was investigated. [] This process, analyzed using techniques like cyclic voltammetry, controlled potential electrolysis, in situ electron spin resonance, and UV-Vis spectroscopy, led to the identification of several final products, including the corresponding pyridine derivative (2), its 2-methoxy-substituted derivative (3), and two dimeric species (4 and 5). []

S-(+)-Methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate (S-312-d)

Compound Description: S-312-d is a new dihydrothienopyridine calcium antagonist. [, ] Pharmacological studies have explored its antihypertensive effects in various hypertensive rat models (WKY, SHR, SHRSP, and DOCA-HR) and dogs. [, ] S-312-d exhibits potent and long-lasting antihypertensive effects compared to other calcium antagonists like nifedipine, nicardipine, nimodipine, nilvadipine, and flunarizine. [] Furthermore, it demonstrates prophylactic and therapeutic effects in stroke-prone spontaneously hypertensive rats (SHRSP). [] S-312-d shows promise for treating cerebral insufficiency, stroke-related vasospasm, and essential hypertension. []

Ethyl 6-Methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The crystal structure of this compound has been determined. [] It exhibits an intramolecular C—H⋯π interaction and forms dimers through intermolecular N—H⋯S hydrogen bonds. [] Furthermore, N—H⋯O interactions generate hydrogen-bonded molecular chains along the crystallographic a axis. []

1,2-Dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine Carbonitrile Hydrochloride Monohydrate (E-1020)

Compound Description: E-1020 is a new cardiotonic agent with minimal chronotropic effects. [, , , , ] Its cardiotonic effects and mechanism of action have been investigated in various models, including isolated guinea pig cardiac muscles [], dogs [], and canine ventricular muscle. [] E-1020 exhibits potent cardiotonic activity with a minor chronotropic effect. [] Its inotropic action is mainly attributed to increased cardiac cyclic AMP content due to the inhibition of cyclic AMP-specific phosphodiesterase. [] Studies in dogs demonstrate that E-1020 effectively improves cardiac performance by increasing contractility and reducing afterload. [, ] Furthermore, it reverses cardiac depression in heart failure models. [] E-1020 holds promise as a potential therapeutic agent for acute and chronic congestive heart failure. []

N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives (4a-o)

Compound Description: These novel compounds were synthesized via an acid-catalyzed cyclocondensation reaction of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, thiourea, and various substituted benzaldehydes. [] The synthesized compounds were then characterized and evaluated for their antimicrobial activity. []

N-Substituted N′-[6-Methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas

Compound Description: This series of compounds was synthesized by condensing various carbamidophosphoric acid chlorides with 3-hydroxy-6-methyl-2-pyridinemethanol (lutidine diol). [] The compounds were characterized and evaluated for their antifungal and antibacterial properties, exhibiting moderate antimicrobial activity. []

5-Bromo-6-methyl-2-morpholinepyrimidinium-4-amine pyridine-2,6-dicarboxylate (bmmpaH)

Compound Description: This compound serves as a ligand in the synthesis of several new coordination compounds, including (bmmpaH)[Fe(pydc)2]·(EtOH)0.8(H2O)0.2. [] These complexes have been characterized using various techniques such as elemental analysis, infrared spectroscopy, UV spectroscopy, and X-ray crystallography. []

3-Cyano-6-methyl-4-pyridyl-2(1H)-pyridinethiones and 2-Substituted 6-Methyl-4-pyridyl-pyridine-3-carbonitriles

Compound Description: These compounds were synthesized and evaluated for their cardiovascular activity. [] A series of new 2-substituted 6-methyl-4-pyridyl-pyridine-3-carbonitriles were synthesized by reacting 3-cyano-6-methyl-4-pyridyl-2(1H)-pyridinethiones with various alkyl, aralkyl, alkinyl, hydroxyalkyl, ethoxycarbonyl, and carbamoylalkyl halides. [] Further modifications included oxidation and hydrolysis reactions to generate a diverse range of analogs. []

Ethyl 5-Cyano-1,4-dihydro-6-methyl-2-[(phenylsulfonyl)methyl]-4-aryl-3-pyridinecarboxylate and Analogues

Compound Description: These compounds exhibit a unique dual pharmacological profile, demonstrating both calcium channel blocking and positive inotropic activities in vitro. [] Structure-activity relationship studies identified compound 54 as the most promising candidate. []

6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives

Compound Description: A series of fused 6-amino-3-methyl-4-aryl-1H-pyrazolo [3,4-b] pyridine-5-carbonitrile derivatives was synthesized using a multicomponent, catalyst-free reaction under ultrasound irradiation. [] This method offers a rapid and efficient approach with short reaction times (8-10 minutes) and good yields (85-98%). []

1,3,4-Oxadiazole Derivatives Bearing a 6-Methyl Pyridine Moiety

Compound Description: Three novel series of 1,3,4-oxadiazole derivatives incorporating a 6-methyl pyridine moiety were synthesized and characterized. [] These compounds were evaluated for their antidiabetic and antioxidant activities. [] The Mannich bases (5a-e) showed significant antioxidant activity comparable to the standard, while compounds 3d and 5a exhibited good α-amylase and α-glucosidase inhibition activity. []

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

Compound Description: The crystal structure of this compound has been reported. [] It reveals that the imidazo[1,2-a]pyridine unit is essentially planar, with molecules linked into infinite chains via C—H⋯N interactions, forming R22(12) and R22(8) hydrogen-bond ring motifs. []

5′-Acetyl-6′-methyl-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′-carbonitrile and its Thieno[2,3-b]-pyridine Derivatives

Compound Description: The synthesis, reactions, and antiviral activity of 5′-acetyl-6′-methyl-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′-carbonitrile were investigated. [] Reaction of this compound with various halogen-containing reagents yielded the corresponding thieno[2,3-b]-pyridine derivatives. [] The synthesized compounds were evaluated for their cytotoxicity and antiviral activity against Herpes Simplex virus type 1 (HSV1), Hepatitis A virus (HAV), and in the MBB assay. []

3-[2-(4-Fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile

Compound Description: This compound has been synthesized and characterized by single-crystal X-ray diffraction. [] Its crystal structure reveals a triclinic system with the pyridine and pyrimidine rings nearly coplanar. []

2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and its Derivatives

Compound Description: A series of new pyridines derived from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was synthesized. [] These derivatives, including Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates, were characterized and evaluated for their antibacterial and antitumor activities. []

3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl Acetate Derivatives

Compound Description: These compounds were identified as potential glucagon-like peptide 1 receptor (GLP-1R) agonists. [] They demonstrated efficacy in increasing GLP-1 secretion and enhancing glucose responsiveness in both in vitro and pharmacological studies. [] Current research focuses on optimizing their potency, selectivity, in vivo efficacy, and therapeutic potential for treating type 2 diabetes. []

6-Methyl-5-phenyl-2-sulfido-1,2,3,5-tetrahydro-4H[1,2] oxazolo[4′,5′:5,6]pyrano[2,3-d][1,3,2]diazaphosphinine Derivatives (4-11)

Compound Description: A series of 6-methyl-5-phenyl-2-sulfido-1,2,3,5-tetrahydro-4H[1,2]oxazolo[4′,5′:5,6]pyrano[2,3-d][1,3,2]diazaphosphinines (4-11) was synthesized by reacting 6-amino-3-methyl-4-phenyl-4H-pyrano[3,2-d][1,2]oxazole-5-carbonitrile with either tetraphosphorus decasulfide or Lawesson’s reagent. [] The structures of these novel compounds were determined using elemental analysis and spectral data. []

Properties

CAS Number

451459-19-1

Product Name

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)3-7(4-12)13-5/h2-3H,1H3

InChI Key

NMQHIYGBFIXLBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C#N)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.